5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine
CAS No.:
Cat. No.: VC15871463
Molecular Formula: C20H26N2O
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26N2O |
|---|---|
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | 5-(1-butylpiperidin-2-yl)-2-phenoxypyridine |
| Standard InChI | InChI=1S/C20H26N2O/c1-2-3-14-22-15-8-7-11-19(22)17-12-13-20(21-16-17)23-18-9-5-4-6-10-18/h4-6,9-10,12-13,16,19H,2-3,7-8,11,14-15H2,1H3 |
| Standard InChI Key | HSGGVSGDFKPCRA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1CCCCC1C2=CN=C(C=C2)OC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 5-(1-butylpiperidin-2-yl)-2-phenoxypyridine, reflects its three primary components:
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A pyridine ring substituted at the 2-position with a phenoxy group.
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A piperidine ring substituted at the 2-position with a butyl chain.
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A bridge connecting the piperidine’s 2-position to the pyridine’s 5-position.
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | 5-(1-butylpiperidin-2-yl)-2-phenoxypyridine |
| CAS Number | Not publicly disclosed |
| SMILES | C(CCCC)N1C(CCCC1)C2=CN=C(C=C2)OC3=CC=CC=C3 |
The presence of both pyridine and piperidine rings introduces distinct electronic and steric properties. The phenoxy group contributes aromaticity and potential π-π stacking interactions, while the butylpiperidine moiety enhances lipophilicity, likely influencing blood-brain barrier permeability .
Synthesis and Structural Elaboration
General Synthetic Strategies
Although explicit protocols for 5-(1-butylpiperidin-2-yl)-2-phenoxypyridine are scarce, analogous piperidine-pyridine hybrids are typically synthesized via:
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Nucleophilic Aromatic Substitution: Introducing the phenoxy group to pyridine via reaction with phenol derivatives under basic conditions.
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Piperidine Functionalization: Alkylation of piperidine with butyl halides to form 1-butylpiperidine, followed by coupling to the pyridine core .
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Cross-Coupling Reactions: Transition metal-catalyzed couplings (e.g., Suzuki-Miyaura) to link pre-functionalized pyridine and piperidine intermediates .
A hypothetical multi-step synthesis might proceed as follows:
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Synthesis of 2-Phenoxypyridine:
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React 2-chloropyridine with phenol in the presence of to yield 2-phenoxypyridine.
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Preparation of 1-Butylpiperidine:
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Alkylate piperidine with 1-bromobutane using a base like .
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Coupling via C-H Activation:
Key Challenges
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